C12H10N2
Description
Significance of Azobenzene (B91143) as a Molecular Photoswitch and Chemical Compound
Azobenzene is a chromophore characterized by two phenyl rings linked by an N=N double bond nih.govchemeurope.com. This core structure is fundamental to a broad class of compounds often referred to as 'azo' compounds or diazenes chemeurope.com. Historically, azobenzene and its derivatives gained prominence as dyes due to their strong light absorption and vibrant colors, constituting approximately 60% of the world's industrial dye production beilstein-journals.orgtaylorandfrancis.com.
Beyond its traditional role as a colorant, the true significance of azobenzene in modern molecular science lies in its remarkable ability to function as a molecular photoswitch wikipedia.orgresearchgate.netwikipedia.orgrsc.org. Upon irradiation with specific wavelengths of light, azobenzene undergoes a reversible structural transformation between its two primary geometric isomers, trans and cis chemeurope.comwikipedia.orgresearchgate.net. This light-induced isomerization leads to significant changes in molecular geometry, dipole moment, and absorption spectrum, enabling the molecule to act as a reversible energy storage unit beilstein-journals.orgwikipedia.org.
The reversible photoisomerization of azobenzene has made it an indispensable component in various advanced materials and applications. It is widely utilized in the construction of molecular machines and devices, where the conformational change can be harnessed to induce macroscopic motion or modulate properties beilstein-journals.orgresearchgate.net. Applications span diverse fields, including the development of light-responsive materials, actuators, and molecular switches that can alter their shape and mechanical properties in response to light stimuli taylorandfrancis.comdigitellinc.com. Furthermore, azobenzene's photoswitching capability is being explored for sophisticated applications such as controlled drug delivery systems, optical storage, and molecular solar thermal (MOST) energy storage systems, where it can capture, convert, store, and release solar energy as heat taylorandfrancis.comdigitellinc.comnih.govresearchgate.netnih.gov.
Overview of Isomeric Forms of C12H10N2
The molecular formula this compound encompasses several distinct isomeric forms, each possessing unique structural and energetic characteristics. These isomers can be broadly categorized into geometric isomers, kinetically stable high-energy isomers, and constitutional isomers.
Geometric Isomers of Azobenzene (trans- and cis-Azobenzene)
The most well-known isomers of azobenzene are its geometric isomers: trans-azobenzene (also known as E-azobenzene) and cis-azobenzene (or Z-azobenzene) beilstein-journals.orgwikipedia.orgherts.ac.uk. These isomers differ in the spatial arrangement of the phenyl rings around the N=N double bond.
trans-Azobenzene: This isomer is typically planar and possesses C2h symmetry wikipedia.orgresearchgate.net. It is the more thermodynamically stable form, with a stability difference of approximately 50 kJ/mol (or 12 kcal/mol) compared to the cis isomer chemeurope.combeilstein-journals.orgwikipedia.orgresearchgate.netmdpi.com. The N-N bond distance in trans-azobenzene is reported as 1.189 Å wikipedia.org. The trans isomer exhibits an elongated configuration, with a distance of 9.0 Å between the two carbon atoms at position 4 of the aromatic rings beilstein-journals.org.
cis-Azobenzene: In contrast, the cis isomer is non-planar, characterized by a bent and twisted geometry with a C-N=N-C dihedral angle of 173.5° wikipedia.orgwikipedia.org. The N-N bond distance in cis-azobenzene is slightly longer at 1.251 Å wikipedia.org. This isomer presents a more compact configuration, with the distance between the two carbon atoms at position 4 of the aromatic rings decreasing to 5.5 Å beilstein-journals.org.
The interconversion between these two isomers is a hallmark of azobenzene's photoswitching behavior. Trans-to-cis isomerization is typically induced by ultraviolet (UV) light, corresponding to the energy gap of the π-π* (S2 state) transition chemeurope.comwikipedia.org. Conversely, cis-to-trans isomerization can be triggered by blue light, which aligns with the n-π* (S1 state) transition, or by thermal relaxation in the dark, given the trans isomer's higher stability chemeurope.comwikipedia.orgresearchgate.net. This thermal relaxation is generally slow at room temperature wikipedia.org.
The key properties of trans- and cis-azobenzene are summarized in the table below:
| Property | trans-Azobenzene | cis-Azobenzene |
| Geometry | Planar, elongated beilstein-journals.orgwikipedia.org | Non-planar, bent, compact beilstein-journals.orgwikipedia.orgwikipedia.org |
| Symmetry | C2h researchgate.net | Distorted configuration chemeurope.comwikipedia.org |
| Stability (relative) | More stable (~50 kJ/mol or 12 kcal/mol) chemeurope.combeilstein-journals.orgwikipedia.org | Less stable chemeurope.comwikipedia.org |
| N-N Bond Distance | 1.189 Å wikipedia.org | 1.251 Å wikipedia.org |
| C-N=N-C Dihedral Angle | Not specified (planar) | 173.5° wikipedia.org |
| Photoisomerization | UV light (trans-to-cis) chemeurope.comwikipedia.org | Blue/visible light or heat (cis-to-trans) chemeurope.comwikipedia.org |
| Dipole Moment | No dipole moment beilstein-journals.org | ~3.0 D beilstein-journals.org |
Kinetically Stable High-Energy Isomers of this compound (e.g., "Fused Sandwich" Isomers)
Beyond the conventional trans and cis forms, computational studies have revealed the existence of kinetically stable, high-energy isomers of this compound, notably the "fused sandwich" isomers derived from cis-azobenzene core.ac.ukresearchgate.netnih.govnih.govwanfangdata.com.cn. These isomers are generated through theoretical methods such as enforced geometry optimization (EGO), where external forces are applied to specific atoms, typically pairs of carbon atoms from each of the phenyl rings, to induce bond formation core.ac.uknih.gov.
These "fused sandwich" structures are characterized by their significantly higher energy content, being at least 100 kcal/mol higher in energy than the starting cis-azobenzene core.ac.ukresearchgate.netnih.gov. Despite their high energy, these isomers are predicted to be kinetically stable, meaning they possess high energy barriers preventing them from readily reverting to the more stable cis-azobenzene form core.ac.ukresearchgate.netnih.govnih.gov. In these structures, the phenyl rings are forced into close proximity, often lying one on top of the other, with new bonds forming between them nih.gov. The discovery and characterization of such high-energy, kinetically stable forms open avenues for understanding extreme molecular geometries and potential energy storage applications.
Constitutional Isomers of this compound (e.g., Bis(pyridin-3-yl)ethylene, Harmane, 9-Me-BC)
Constitutional isomers are molecules that share the same molecular formula but differ in the connectivity of their atoms, leading to distinct structural formulas and often different chemical and physical properties organicchemistrytutor.comlibretexts.orgbyjus.com. For the molecular formula this compound, several constitutional isomers exist besides azobenzene. Notable examples include Bis(pyridin-3-yl)ethylene, Harmane, and 9-Methyl-β-carboline (9-Me-BC).
Bis(pyridin-3-yl)ethylene (this compound): This compound features two pyridine (B92270) rings linked by an ethene (ethylene) bridge chem960.comnih.govresearchgate.net. Unlike azobenzene, which contains an N=N double bond, Bis(pyridin-3-yl)ethylene has a C=C double bond, and its isomerism relates to the trans or cis arrangement around this carbon-carbon double bond, similar to stilbene (B7821643) nih.gov.
Harmane (this compound): Also known as 1-methyl-9H-pyrido[3,4-b]indole, Harmane is a heterocyclic amine belonging to the β-carboline family wikipedia.orgnih.govuni.lu. It is naturally found in various foods like coffee and cooked meat, as well as in tobacco smoke wikipedia.org. Harmane is characterized by an indole (B1671886) alkaloid structure with a methyl substituent nih.gov.
9-Methyl-β-carboline (9-Me-BC) (this compound): This compound is another heterocyclic amine and a methylated derivative of β-carboline, closely related to Harmane wikipedia.orgdnlabresearch.comswisschems.islsherb.com. 9-Me-BC has been investigated in research for its neuroprotective and cognitive-enhancing properties, particularly its potential to support dopaminergic neuron regeneration and reduce neuroinflammation wikipedia.orgdnlabresearch.comlsherb.com.
These examples highlight the diverse structural possibilities and functional variations that can arise from the same molecular formula, this compound.
Historical Development and Key Milestones in Azobenzene Research
The journey of azobenzene from a simple organic compound to a central player in photochemistry and materials science spans nearly two centuries. Azobenzene was first described in 1856, initially noted as "gelblich-rothe krystallinische Blättchen" (yellowish-red crystalline flakes) chemeurope.comwikipedia.org. Its early synthesis involved the reduction of nitrobenzene (B124822) chemeurope.comwikipedia.org.
For many years, azobenzene was primarily recognized for its vibrant color, leading to its widespread use as a synthetic dye in various industries, including textiles taylorandfrancis.comdigitellinc.com. However, the most significant milestone in azobenzene research occurred in 1937 when G. S. Hartley published a seminal study detailing the influence of light on the configuration of N=N double bonds beilstein-journals.orgdigitellinc.com. This work, which involved exposing azobenzene in acetone (B3395972) solution to light, led to the discovery of the cis isomer and marked the first recognition of azobenzene's reversible photoisomerization property beilstein-journals.orgdigitellinc.com.
The understanding of azobenzene's photochemical properties was further advanced by research conducted in the 1950s, which laid the groundwork for its subsequent applications digitellinc.com. This characteristic photoisomerization behavior sparked immense interest among scientists, propelling azobenzene beyond its role as a dye into the realm of advanced materials science digitellinc.com. Over time, researchers expanded its applicability, leading to the development of materials capable of altering their shape and mechanical properties in response to light stimuli, such as actuators and molecular switches digitellinc.com. Despite its long history, azobenzene continues to be a subject of intense academic interest and industrial production due to its rich chemistry, straightforward design, robust photoswitching process, and versatility nih.gov. Its evolution from a simple organic compound to a sophisticated molecular photoswitch underscores its enduring importance in chemical research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-pyridin-3-ylethenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-2-9-14-12(5-1)7-6-11-4-3-8-13-10-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXDIUGCNUFQEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13362-75-9 | |
| Record name | (E)-2-[2-(3-pyridyl)vinyl]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.104 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanistic Investigations of Azobenzene Isomerization
Photoinduced Isomerization Pathways of Azobenzene (B91143)
Photoinduced isomerization of azobenzene is typically rapid, occurring on picosecond timescales wikipedia.orgbeilstein-journals.org. It involves excitation to higher electronic states, followed by relaxation and conformational changes.
Electronic States and Transitions (n-π* and π-π* transitions)
Azobenzene exhibits two primary electronic transitions responsible for its photochromic behavior: the n-π* transition and the π-π* transition beilstein-journals.orgrsc.orgmdpi.comnih.gov.
n-π Transition (S₁ State):* This transition involves the excitation of a non-bonding (n) electron from the lone pair on the nitrogen atoms to an antibonding π* orbital rsc.orgmdpi.comnih.gov. For unsubstituted azobenzene, this transition typically results in a low-intensity absorption band in the visible region, often around 440-450 nm wikipedia.orgmdpi.comnih.govrsc.orgbeilstein-journals.orgstackexchange.comacs.org. The n-π* transition is considered symmetry-forbidden in the trans isomer, leading to its weak intensity nih.govbeilstein-journals.org.
π-π Transition (S₂ State):* This transition involves the excitation of an electron from a π bonding orbital to an antibonding π* orbital rsc.orgmdpi.comnih.gov. It typically results in a much higher intensity absorption band in the ultraviolet (UV) region, around 320-350 nm for trans-azobenzene wikipedia.orgmdpi.comnih.govrsc.orgbeilstein-journals.orgstackexchange.comacs.orgaip.org. The π-electron system of azobenzene can be modified by substituents, which can shift these absorption peaks rsc.org.
The distinct absorption bands allow for selective excitation, influencing the isomerization pathway and efficiency acs.org.
Table 1: Typical Absorption Characteristics of Azobenzene Isomers wikipedia.orgmdpi.comnih.govrsc.orgbeilstein-journals.orgstackexchange.com
| Isomer | Transition | Wavelength (λmax) | Intensity (ε, M⁻¹cm⁻¹) | Region |
| trans | π-π* (S₂) | ~319-350 nm | ~2.2-3.0 x 10⁴ | UV |
| trans | n-π* (S₁) | ~430-450 nm | ~400 | Visible |
| cis | π-π | ~240-280 nm | ~7-10 x 10³ | UV |
| cis | n-π | ~440 nm | Slightly higher than trans | Visible |
Potential Energy Surfaces and Conical Intersections in Photoisomerization
The photoisomerization of azobenzene is governed by the dynamics on its potential energy surfaces (PES) in both the ground (S₀) and excited (S₁, S₂) electronic states acs.orgresearchgate.netaip.org. Conical intersections (CIs) play a crucial role as funnels for efficient, non-radiative decay from excited states back to the ground state, enabling rapid isomerization acs.orgresearchgate.netaip.orgresearchgate.netunibo.itrsc.orgnih.gov.
Computational studies have mapped these surfaces, revealing that different excitation pathways lead to distinct dynamics. For instance, excitation to the S₁ (n-π) state often leads to isomerization via a pathway involving a conical intersection between the S₁ and S₀ states acs.orgresearchgate.netaip.orgresearchgate.net. Upon π-π (S₂) excitation, the molecule can rapidly relax to the S₁ state, and then proceed to isomerize or directly decay to the ground state via CIs wikipedia.orgacs.orgresearchgate.netrsc.orgnih.gov. The presence and topology of these conical intersections are fundamental to the observed quantum yields and the ultrafast nature of azobenzene switching acs.orgresearchgate.netaip.orgrsc.org.
Rotational Isomerization Mechanism
The rotational mechanism involves a torsion or twisting around the central N=N double bond acs.orgresearchgate.netresearchgate.netnih.gov. In this pathway, the π-component of the N=N double bond is transiently broken, allowing one phenyl ring to rotate relative to the other researchgate.netlongdom.org.
Trans-to-Cis Isomerization: It has been suggested that trans-to-cis conversion predominantly occurs via rotation, particularly upon excitation to the S₂ (π-π) state wikipedia.orgrsc.orgbeilstein-journals.orgnih.gov. Theoretical studies indicate that a conical intersection between the ground and first excited states is found along the rotation pathway, suggesting its dominance after n-π (S₁) excitation as well acs.org. The torsion around the C-N=N-C dihedral angle is a key coordinate in this mechanism acs.orgresearchgate.netunibo.itarxiv.org.
Cis-to-Trans Isomerization: For cis-to-trans photoisomerization, the rotation around the N=N bond is also a preferred reaction mechanism researchgate.netarxiv.org.
Inversional Isomerization Mechanism
The inversional mechanism involves an in-plane bending of one or both of the C-N=N bond angles, increasing the N-N-C angle towards 180° acs.orgresearchgate.netresearchgate.netnih.govarxiv.org. In this mechanism, the N=N double bond generally remains intact longdom.org.
Trans-to-Cis Isomerization: While the rotational mechanism is often cited for trans-to-cis conversion, an inversional pathway, particularly a "concerted inversion" where both C-N=N angles bend simultaneously, has also been proposed and supported by experimental and computational evidence wikipedia.orgrsc.orgacs.orgnih.govacs.org. This pathway may be more accessible upon S₂ (π-π*) excitation acs.org.
Cis-to-Trans Isomerization: Inversion is often suggested as a significant pathway for cis-to-trans isomerization, particularly in the thermal process, but also under photoexcitation wikipedia.orgbeilstein-journals.orglongdom.orgacs.org.
The debate over which mechanism dominates under specific conditions has been a long-standing topic in azobenzene photochemistry, with evidence suggesting that multiple relaxation pathways can be operative wikipedia.orgrsc.orgresearchgate.net.
Wavelength Dependence and Quantum Yields of Photoisomerization
The photoisomerization of azobenzene exhibits a notable wavelength dependence, a phenomenon sometimes referred to as "anti-Kasha" behavior, where the quantum yield of isomerization varies significantly with the excitation wavelength beilstein-journals.orgacs.orgaip.orgresearchgate.net.
Trans-to-Cis Isomerization: Irradiation with UV light (around 320-365 nm), which corresponds to the π-π* (S₂) transition, primarily drives the trans-to-cis conversion wikipedia.orgbeilstein-journals.orgbeilstein-journals.orgaip.org. Excitation to the S₁ (n-π*) state (around 420-450 nm) can also induce trans-to-cis isomerization, but often with different quantum yields acs.orgacs.org.
Cis-to-Trans Isomerization: Blue light (around 420-480 nm), corresponding to the n-π* (S₁) transition, is typically used for cis-to-trans isomerization wikipedia.orgunibo.it.
The quantum yields (Φ) for azobenzene isomerization vary depending on the excitation wavelength and the direction of isomerization. For instance, for trans-azobenzene, excitation in the UV (π-π) can yield approximately 11-20% cis isomer, while excitation in the visible region (n-π) can result in higher quantum yields, around 20-36% acs.orgacs.org. For cis-azobenzene, quantum yields for cis-to-trans isomerization can be around 27% upon π-π* excitation and up to 56% upon n-π* excitation in certain solvents acs.org.
Table 2: Representative Quantum Yields of Azobenzene Photoisomerization (in n-hexane) acs.org
| Isomerization Direction | Excitation Wavelength / Transition | Quantum Yield (Φ) |
| trans → cis | UV (π-π* S₂) | ~11-20% |
| trans → cis | Visible (n-π* S₁) | ~20-36% |
| cis → trans | UV (π-π* S₂) | ~27% |
| cis → trans | Visible (n-π* S₁) | ~56% |
Thermal Isomerization Pathways of Azobenzene
Thermal isomerization refers to the spontaneous relaxation of the less stable cis isomer back to the more stable trans isomer in the absence of light wikipedia.orgrsc.orgbeilstein-journals.org. This process is generally slower than photoisomerization, ranging from milliseconds to days, depending on the specific azobenzene derivative and environmental factors wikipedia.orgbeilstein-journals.org. The trans isomer is typically more stable than the cis isomer by approximately 0.6 eV (around 13.8 kcal/mol or 57.7 kJ/mol) beilstein-journals.orgacs.org.
Two main mechanisms are proposed for thermal isomerization:
Inversion Mechanism: This pathway is widely considered dominant in the ground state (S₀) for thermal cis-to-trans isomerization acs.orgresearchgate.netlongdom.orgacs.orgoup.com. It involves an in-plane inversion at one of the nitrogen atoms, where the N-N-C angle increases to 180° nih.gov. The N=N double bond remains intact during this process longdom.org.
Rotation Mechanism: The rotational mechanism, involving torsion around the N=N bond and breaking of the π-component, is also a possible pathway for thermal isomerization, particularly in the gas phase or less hindered environments researchgate.netnih.govlongdom.orgacs.org. However, computational studies suggest that the inversion pathway is often energetically preferred in the ground state acs.orgresearchgate.net.
The activation energy for thermal cis-to-trans isomerization is around 95 kJ mol⁻¹ (approximately 22.7 kcal mol⁻¹) rsc.orgbeilstein-journals.org. The specific mechanism can be influenced by substituents on the azobenzene rings and the surrounding environment rsc.orgnih.govlongdom.org.
Ground State Isomerization (S0) Dynamics
The isomerization of Azobenzene in its ground electronic state (S0) primarily involves the thermal relaxation of the metastable cis isomer back to the more stable trans form uni-potsdam.denih.gov. This process is crucial for the reversibility and practical application of Azobenzene-based systems. Two main mechanistic pathways have been proposed for this thermal cis-to-trans isomerization: inversion and rotation nih.govlongdom.orgmdpi.com.
The inversion mechanism involves an in-plane inversion of one of the nitrogen atoms, where the N=N double bond remains intact, leading to a linear transition state nih.govlongdom.orgmdpi.com. This pathway is generally considered rapid and is largely independent of the polarity of the medium or the electronic nature of substituents on the Azobenzene core longdom.orglongdom.org.
Conversely, the rotation mechanism proceeds via an out-of-plane rotation around the N=N double bond, which involves the rupture of the nitrogen-nitrogen π bond and the formation of a dipolar transition state nih.govlongdom.orgmdpi.com. This mechanism is highly sensitive to environmental factors, particularly solvent polarity longdom.orglongdom.org. For unsubstituted Azobenzene, the inversion mechanism is often favored acs.org. However, for "push-pull" type Azobenzenes, which feature both electron-donating and electron-withdrawing substituents, the rotation mechanism can become dominant, often exhibiting a significantly lower activation energy acs.orgresearchgate.net. Quantum chemical investigations indicate that the reaction mechanism can shift from inversion in nonpolar solvents to rotation in polar solvents for push-pull Azobenzenes researchgate.netnih.gov.
Activation Barriers and Kinetics of Thermal Relaxation
The kinetics of the thermal cis-to-trans isomerization are critical for determining the lifetime of the metastable cis isomer, which directly impacts the utility of Azobenzene in various applications acs.orgacs.orgnih.gov. The process can be characterized by activation energies (Ea), activation enthalpies (ΔH‡), and activation entropies (ΔS‡) mdpi.comacs.org.
For free Azobenzene, experimental activation energy for the thermal cis-to-trans isomerization has been determined to be approximately 1.09 eV (equivalent to about 105 kJ/mol) when studied in a highly porous environment like metal-organic frameworks (MOFs), which minimizes matrix effects rsc.org. This value aligns well with theoretical calculations for free Azobenzene rsc.org. For Azobenzene derivatives, activation energies can vary. For instance, a thermal relaxation activation energy of 79 kJ/mol has been reported for an Azobenzene-containing surfactant aip.org.
The thermal half-life of cis-Azobenzene is approximately 1.4 days in benzene (B151609) solution at 35 °C nih.gov. Computational studies on Azobenzene derivatives have shown that while theoretical models often overestimate experimental activation enthalpies and entropies, they can provide reliable trends for rate constants nih.govnih.gov. The experimental activation entropy for Azobenzene is reported as -50.2 J mol⁻¹ K⁻¹ nih.gov.
A significant observation is that an increase in solvent polarity generally leads to a noticeable decrease in the activation energy, entropy, enthalpy, and Gibbs free energy of activation for the cis-to-trans isomerization, particularly for para-donor, para-acceptor type Azobenzenes longdom.orglongdom.org. This suggests the formation of a charged transition state complex that is stabilized by polar media longdom.org.
Table 1: Representative Activation Parameters for Azobenzene Isomerization
| Parameter | Value | Conditions/Compound Type | Source |
| Activation Energy (Ea) | ~1.09 eV (~105 kJ/mol) | Free Azobenzene (in MOF environment) | rsc.org |
| Activation Energy (Ea) | 79 kJ/mol | Azobenzene-containing surfactant | aip.org |
| Thermal Half-life (cis) | 1.4 days | Azobenzene in benzene solution (at 35 °C) | nih.gov |
| Activation Entropy (ΔS‡) | -50.2 J mol⁻¹ K⁻¹ (Exp.) | Azobenzene | nih.gov |
| Activation Entropy (ΔS‡) | +7 to +28 J mol⁻¹ K⁻¹ (Comp.) | Azobenzene (various computational methods) | nih.gov |
Elucidating Molecular Design Principles for Isomerization Control
Controlling the isomerization process of Azobenzene is paramount for its application in advanced materials. This control can be achieved through strategic molecular design, particularly by modifying the Azobenzene core with various substituents.
Substituent Effects on Isomerization Kinetics and Thermodynamics
The type, number, and positioning of substituents on the phenyl rings of Azobenzene profoundly influence its photochromic properties, including absorption spectra, isomerization quantum yields, and thermal stabilities mdpi.comnih.govresearchgate.netmdpi.comresearchgate.net.
Electron-Withdrawing and Electron-Donating Groups: The introduction of electron-withdrawing groups (EWGs) to the ortho or para positions of the Azobenzene structure can stabilize the HOMO orbital of the transition state, leading to a decrease in the energy barrier for cis-to-trans isomerization and thus a faster thermal relaxation researchgate.netresearchgate.net. Conversely, electron-donating substituents can decrease the thermal half-lives of Z-isomers researchgate.net. For example, hydroxy-substituted Azobenzenes can exhibit much faster isomerization rates, which is desirable for applications requiring near real-time switching acs.org.
Positioning and Bulkiness: Bulky ortho-substituents, such as isopropyl, t-isopropyl, and decyloxy groups, can sterically restrict the molecular movement necessary for isomerization, leading to altered isomerization efficiencies and sometimes favoring fluorescence emission mdpi.com. The position of a substituent can critically determine kinetic and thermodynamic parameters researchgate.net. For instance, the use of benzothiazole (B30560) as an electron-withdrawing group has resulted in some of the fastest thermal isomerization kinetics reported for neutral azo dyes (70 μs at 298 K) researchgate.net.
Role of Steric and Electronic Constraints in Isomerization
Both steric and electronic factors impose constraints that significantly modulate Azobenzene isomerization.
Steric Hindrance: Steric hindrance arises from the physical bulk of substituents or the surrounding environment, impeding the conformational changes required for isomerization unipi.itmdpi.comaip.orgnih.govresearchgate.net. In densely packed environments, like self-assembled monolayers (SAMs) or within micelles, steric hindrance can suppress the trans → cis photoisomerization unipi.itaip.orgnih.govacs.orgresearchgate.net. Simulations indicate that steric constraints can lead to a greatly reduced quantum yield of trans → cis photoisomerization and can even alter the geometry of the switched molecules, keeping them in a more elongated form characteristic of the trans state even after switching to the cis form unipi.it. Bulky substituents at ortho and para positions can lead to very low E → Z efficiency, sometimes almost completely inhibiting isomerization mdpi.com.
Multi-Photochromic Azobenzene Systems
Multi-photochromic Azobenzene systems incorporate two or more Azobenzene units, or other photochromic moieties, within a single molecule, typically linked by covalent bonds mdpi.commdpi.comresearchgate.netrsc.orgrsc.org. These systems offer the potential to access multiple molecular states (up to 2^n for n distinguishable photochromic units), enabling more complex photochemical processes and functionalities beyond simple binary switching mdpi.comresearchgate.net.
Design and Functionality: The design of such systems is crucial, influencing their properties and the interplay between the various photochromic units mdpi.comresearchgate.net. For instance, a bis(azo) compound where two Azobenzene units share a central phenyl ring was one of the earliest double photoswitches studied mdpi.com. These systems can be designed to achieve specific properties, such as a larger separation of absorption bands for E and Z isomers, or to introduce strong electronic acceptor/donor groups to modulate switching characteristics mdpi.com.
Challenges and Advantages: While offering enhanced functionality, multi-photochromic systems present challenges, including potential electronic coupling between Azobenzene groups and the impact of their substantial motion and energy dissipation on the environment mdpi.comresearchgate.netrsc.org. However, they can also lead to increased energy storage densities and longer storage times due to supramolecular effects rsc.org. The extended conjugation in these systems can result in a red shift in the absorption profile, improving overlap with the solar spectrum for energy storage applications rsc.org. Research continues to explore strategies to circumvent limitations, such as the loss of photochromism in one part of the system rsc.org.
Theoretical and Computational Chemistry Approaches to C12h10n2 Isomers
Quantum Chemical Methodologies for Azobenzene (B91143) Systems
Quantum chemical methods are extensively applied to azobenzene systems to accurately describe their ground and excited states, which are crucial for understanding their photoisomerization properties.
Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) are widely used for investigating the structural, electronic, and optical properties of azobenzene and its derivatives in both ground and excited states mdpi.commdpi.comresearchgate.net. DFT calculations are effective for optimizing geometries and understanding the ground state properties of azobenzene isomers aip.orgnih.govacs.org. For instance, studies have employed DFT with the B3LYP hybrid exchange-correlation functional and the 6-31G* basis set for geometry optimizations of C12H10N2 isomers nih.govcore.ac.uk. DFT has been used to assess the stability and reactivity of various isomers, often showing good correlation with experimental data scirp.org.
Table 1: DFT/TDDFT Applications in Azobenzene Research
| Method/Functional | Basis Set | Application Area | Key Findings | Reference |
| DFT (B3LYP) | 6-31G* | Geometry optimization, energetic stability of isomers | Discovered kinetically stable high-energy "fused sandwich" isomers (this compound-Cs, this compound-C2v) nih.govcore.ac.uk | nih.govcore.ac.uk |
| ΔSCF DFT, TDDFT | def2-TZVPP | S0, S1, S2 Potential Energy Surfaces | Yield similar PES topologies, consistent with photoisomerization mechanism aip.orgresearchgate.net | aip.orgresearchgate.net |
| TD-DFT (PBE0) | - | Optical properties, excitation energies of azobenzene derivatives | Calculated bands compare favorably with experimental ones, insight into photodynamics mdpi.com | mdpi.com |
| DFT, TDDFT | - | Electronic and optical properties of azobenzene-based dyes | Used for rapid screening and optimization of photochromic dyes mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| MP2, B3LYP-D3 | cc-pVTZ | Structure of trans and cis azobenzene conformers, ΔH of isomerization | Adequate for investigating structure and isomerization enthalpy acs.org | acs.org |
Ab initio methods, particularly multi-configurational approaches, are crucial for accurately describing the excited states and conical intersections involved in azobenzene photoisomerization. Complete Active Space Self-Consistent Field (CASSCF) calculations are frequently employed to optimize geometries and calculate potential energy curves for the lowest electronic states, including singlets and triplets rsc.orgresearchgate.net. CASSCF is particularly useful for systems where electron correlation plays a significant role, such as in bond breaking or electronic excitation processes. For azobenzene, CASSCF can provide insights into the torsion around the N=N double bond and the inversion of one nitrogen atom, which are key mechanisms in its photoisomerization rsc.org.
Multireference Configuration Interaction with Singles and Doubles (MRCISD), often with extensivity corrections (e.g., MR-CISD+Q), and Complete Active Space Second-Order Perturbation Theory (CASPT2) are higher-level ab initio methods that provide more accurate descriptions of excited states and potential energy surfaces researchgate.netnih.gov. These methods are capable of capturing dynamic correlation effects that are often missing or underestimated in DFT rsc.org. For instance, CASPT2 has been used to assess the accuracy of various DFT functionals in reproducing the torsional profile of azobenzene rsc.org. Such methods are vital for mapping complex potential energy surfaces and identifying critical points like conical intersections, which govern non-adiabatic dynamics nih.gov.
Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory of second order (MP2), are utilized to refine the energetic stability and structural parameters of azobenzene isomers. MP2 calculations account for electron correlation beyond the Hartree-Fock approximation, providing more accurate relative energies and geometries. Studies have shown that MP2, often in conjunction with DFT (e.g., B3LYP/6-31G* followed by MP2/6-311G** reoptimization), can be used to ensure the stability of calculated energetics for azobenzene isomers nih.govcore.ac.uk.
MP2 calculations have been found to be adequate for investigating the structure of trans and cis azobenzene conformers and their isomerization enthalpy (ΔH) acs.org. Comparisons with experimental data, such as gas electron diffraction (GED) and X-ray diffraction (XRD), have shown good agreement for geometric parameters obtained from MP2 optimizations acs.org. While MP2 can provide more accurate activation entropies compared to some DFT functionals, it, along with other high-level methods like CC2, may still overestimate experimental enthalpy and entropy of activation for azobenzene derivatives nih.gov.
The Bethe-Salpeter Equation (BSE) formalism, often combined with the GW approximation, is considered a state-of-the-art approach for computing optical excitations, especially in systems where excitonic effects are significant, such as organic molecules and solids acs.orgarxiv.orgresearchgate.netarxiv.org. BSE calculations provide a first-principles method for determining neutral excitations and optical absorption spectra arxiv.orgarxiv.org.
For azobenzene, BSE has been applied to calculate the optical absorption spectra of both cis and trans configurations, including in functionalized metal-organic frameworks acs.orgchemrxiv.org. These calculations can reveal spectral features similar to gas-phase azobenzene, providing insights into the optical behavior of the molecule in different environments acs.orgchemrxiv.org. BSE is particularly valuable for describing excitonic effects that are often missing or less accurately captured by simpler methods like TDDFT, especially in bulk materials or confined systems researchgate.netarxiv.org. It has been used to describe the photoisomerization process of azobenzene after an n→π* excitation, showing consistency with multi-configuration calculations arxiv.orgarxiv.org.
Simulation of Isomerization Dynamics and Pathways
Simulating the isomerization dynamics and pathways of azobenzene is crucial for understanding its function as a molecular switch. This involves mapping the energy landscape and characterizing critical points.
Potential Energy Surface (PES) mapping and characterization are fundamental to understanding the isomerization dynamics of this compound isomers. The PES provides a landscape of energy as a function of molecular geometry, revealing stable isomers (minima) and transition states (saddle points) that connect them aip.orgcore.ac.ukresearchgate.netnih.gov. For azobenzene, the trans and cis isomers represent two stable minima on the ground-state PES, separated by an energy barrier aip.org.
Computational methods like DFT, TDDFT, and ab initio methods (e.g., CASSCF, CASPT2, RI-CC2) are used to map these surfaces. These methods help identify the minimum energy pathways for isomerization, which typically involve torsion around the N=N double bond and/or inversion at one of the nitrogen atoms rsc.orgnih.govresearchgate.net. Studies have shown that the S0, S1 (n→π), and S2 (π→π) PESs of azobenzene can be mapped, and the topologies obtained from different methods often show good agreement, consistent with experimental observations of photoisomerization aip.orgresearchgate.net.
Conical intersections (CoIns) are critical features on the PES that facilitate efficient non-adiabatic transitions between electronic states, playing a key role in the ultrafast photoisomerization of azobenzene nih.govepj-conferences.org. Exact nuclear wave packet simulations performed on high-level reduced-dimensional ab initio PESs can capture the complete electronic and nuclear many-body molecular wave function during the isomerization process, including passage through conical intersections nih.gov. The characterization of PESs helps explain phenomena like the observed quantum yields for E→Z and Z→E isomerization, which depend on the competition between torsional motion and excited state deactivation researchgate.net.
Table 2: Energetic Barriers for this compound Isomers
| Isomer | Method (Optimization/Reoptimization) | Barrier to Decomposition (kcal/mol) | Reference |
| This compound-Cs | B3LYP/6-31G* (MP2/6-311G) | 28.9 (20.9) | nih.govcore.ac.uk |
| This compound-C2v | B3LYP/6-31G* (MP2/6-311G) | 29.1 (22.5) | nih.govcore.ac.uk |
Note: Values in parentheses are from MP2/6-311G** reoptimization.
Enforced Geometry Optimization (EGO) for Novel Isomer Discovery
Enforced Geometry Optimization (EGO) is a computational methodology designed to simulate the effect of external forces on molecules, enabling the discovery of novel, high-energy isomers that might be difficult to synthesize or observe experimentally. This method involves performing geometry optimization while applying an external force to selected atoms within the molecule. The application of such forces can induce specific structural changes, leading to the formation of new chemical bonds and the generation of previously unknown molecular structures researchgate.netnih.govnih.govnih.gov.
For this compound, particularly its isomer cis-azobenzene, EGO has been successfully employed to discover kinetically stable, high-energy "fused sandwich" isomers researchgate.netnih.govcore.ac.uknih.gov. These novel isomers, denoted as this compound-Cs and this compound-C2v, were obtained by applying external forces to pairs of carbon atoms from each of the benzene (B151609) rings in cis-azobenzene, pushing them together simultaneously nih.govcore.ac.uk. The resulting structures were found to be at least 100 kcal mol⁻¹ higher in energy than the starting cis-azobenzene but remained kinetically stable against rearrangement back to the original form researchgate.netnih.govnih.gov. Each newly discovered structure was rigorously characterized as a minimum on the potential energy surface through vibrational analysis nih.govcore.ac.uknih.gov. This demonstrates EGO's capability to identify metastable isomers and provide valuable initial guesses for transition states, aiding in the estimation of their stability nih.gov.
Molecular Dynamics Simulations for Conformational Transitions
Molecular Dynamics (MD) simulations are indispensable for studying the time-dependent behavior of molecular systems, including conformational transitions and dynamic processes. By simulating the movement of atoms and molecules over time, MD provides insights into the flexibility, stability, and interconversion pathways of isomers.
While MD simulations are broadly applied to investigate conformational changes in various molecular systems, such as biomolecules like polysaccharides and proteins researchgate.netbiorxiv.orgnih.govmdpi.com, their principles are directly applicable to this compound isomers. For instance, first-principles molecular dynamics simulations have been utilized to determine the free energy of adsorption of azobenzene (this compound) on surfaces like Ag(111), which inherently involves understanding its conformational dynamics in an adsorbed state arxiv.org. Such simulations can elucidate how external factors, like temperature or solvent environment, influence the equilibrium between different conformations or isomers, such as the cis-trans isomerization of azobenzene, a well-known photochromic process. MD can track the transition pathways, identify intermediate states, and calculate the associated energy barriers for these conformational changes.
Computational Prediction of Structure-Property Relationships
Computational methods are extensively used to predict and understand the relationships between the molecular structure of a compound and its various physical, chemical, and biological properties. This predictive capability is crucial for rational design and material science.
Computational techniques, particularly those based on Density Functional Theory (DFT), are widely employed to simulate and predict the spectroscopic properties of molecules, including UV-Vis, Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra nih.govresearchgate.netnih.govpolimi.it. These simulations provide theoretical spectra that can be directly compared with experimental data, aiding in structural elucidation and the interpretation of molecular vibrations and electronic transitions.
For azobenzene, a key this compound isomer, computational studies have focused on its electronic absorption spectra, particularly in the context of charge-transfer excitations and solvatochromism researchgate.netresearchgate.net. Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict UV-Vis spectral parameters, while the Gauge-Independent Atomic Orbital (GIAO) method is applied for calculating NMR chemical shifts nih.govnih.gov. Vibrational analyses, often derived from DFT calculations, yield theoretical IR and Raman spectra, providing insights into the molecular vibrations of this compound isomers nih.govpolimi.it. The accuracy of these computational predictions often shows good agreement with experimental values, confirming their utility in understanding the unique photophysical properties of azobenzene, such as its cis-trans isomerization upon light absorption researchgate.netresearchgate.net.
The analysis of electronic structure provides fundamental insights into a molecule's reactivity, stability, and optical properties. Key to this analysis are the Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) nih.govmarquette.eduajchem-a.com. The energies and spatial distributions of HOMO and LUMO are critical in determining electron-donating and electron-accepting abilities, respectively, and play a central role in charge-transfer (CT) processes nih.govnih.govmarquette.eduajchem-a.comarxiv.org. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is often correlated with a molecule's chemical stability and reactivity, as well as its optical properties ajchem-a.com.
For this compound isomers, particularly azobenzene derivatives, computational studies have extensively investigated their electronic structures and charge-transfer characteristics. For instance, theoretical investigations of azobenzene maleimide (B117702) compounds have confirmed significant charge-transfer character between the azo moiety (as a donor) and maleimide groups (as acceptors), influencing their electronic excited states researchgate.net. The HOMO and LUMO energies are directly utilized to analyze the mechanism of intramolecular charge transfer within these compounds researchgate.net. Understanding these electronic properties is vital for applications in molecular optoelectronics and the design of responsive materials researchgate.net.
Quantitative Structure-Property Relationship (QSPR) studies aim to establish mathematical models that correlate the structural features of molecules with their physicochemical properties. These models leverage calculated molecular descriptors to predict various properties, thereby reducing the need for extensive experimental measurements researchgate.netnih.govunimore.itchemrxiv.org. QSPR is a powerful in silico method for early detection of desirable properties in chemical compounds nih.gov.
While specific QSPR studies directly focusing on a broad range of this compound isomers are not explicitly detailed in the provided search results, the methodology is broadly applicable to this class of compounds. QSPR models could be developed for this compound isomers to predict properties such as boiling point, density, solubility, or even photoisomerization quantum yields, based on their unique structural descriptors. By establishing such relationships, researchers can rationally design new this compound derivatives with desired properties for specific applications, such as in photoswitchable materials or dyes, without the need for synthesizing and testing every possible variant researchgate.netunimore.itchemrxiv.org.
Compound Names and PubChem CIDs
Synthetic Methodologies for Azobenzene C12h10n2 and Its Derivatives
Classical Synthesis Approaches for Azo Compounds
Traditional methods for synthesizing azo compounds, including azobenzene (B91143), typically involve established reactions that have been foundational in organic chemistry for decades. capes.gov.brrsc.orgresearchgate.net These classical approaches often rely on the reactivity of diazonium salts, nitroso derivatives, and azoxybenzenes. capes.gov.brrsc.orgresearchgate.net
Azo Coupling Reactions with Diazonium Salts
Azo coupling is a widely utilized and historically significant method for synthesizing aromatic azo compounds. capes.gov.brrsc.orgacs.orgmdpi.comnih.gov This reaction is an electrophilic aromatic substitution where a diazonium salt acts as an electrophile, reacting with an electron-rich aromatic compound, often a phenol (B47542) or an aniline. acs.orgmdpi.comnih.gov The reaction is generally characterized by a fast reaction rate and can achieve high yields. mdpi.com However, a limitation of this method is its relatively narrow substrate scope, as it typically requires electron-rich aromatic compounds for effective coupling. mdpi.com
Mills Reaction (Aromatic Nitroso Derivatives and Anilines)
The Mills reaction is a classical condensation reaction employed for the synthesis of aromatic azo compounds, particularly useful for preparing unsymmetrical azobenzenes. capes.gov.brrsc.orgresearchgate.netmdpi.commdpi.comnih.gov This method involves the reaction between an aromatic nitroso derivative and a primary aromatic amine (aniline). capes.gov.brrsc.orgresearchgate.netacs.orgnih.gov The reaction is frequently catalyzed by acetic acid. mdpi.com
Wallach Reaction (Azoxybenzenes Transformation)
The Wallach reaction, also known as the Wallach rearrangement or Wallach transformation, is an organic reaction discovered by Otto Wallach in 1880. wikipedia.org It involves the strong acid-promoted conversion of azoxybenzenes into hydroxyazobenzenes. capes.gov.brrsc.orgresearchgate.netmdpi.comwikipedia.org In this transformation, an aromatic azoxy compound, when treated with strong acids like sulfuric acid, yields an azo compound where one of the arene rings is substituted by a hydroxyl group, typically in the para position. wikipedia.org Isotopic labeling experiments have revealed that the phenolic oxygen atom in the product originates from the solvent, not from the oxygen atom initially present in the azoxybenzene (B3421426) reactant. wikipedia.org
Modern and Advanced Synthetic Strategies
Beyond classical methods, contemporary synthetic chemistry has introduced more sophisticated and versatile strategies for azobenzene synthesis, often employing transition metal catalysis or specific organometallic reagents to achieve greater control over regioselectivity and functional group tolerance.
Palladium-Catalyzed C-N Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the selective construction of carbon-nitrogen (C-N) bonds, making them highly valuable for synthesizing anilines and their derivatives, and subsequently, azobenzenes. d-nb.inforesearchgate.netijnrd.orgacs.org This approach offers a general strategy for the synthesis of azobenzenes, particularly non-symmetric derivatives. d-nb.info A notable development in this area involves the use of functionalized aryl-substituted diazenes, which are masked with a silyl (B83357) group, as diazenyl pronucleophiles. d-nb.info These silyl-masked diazenyl anions can couple with a diverse range of (hetero)aryl bromides under palladium catalysis, facilitating the formation of the azo linkage without the loss of dinitrogen. d-nb.info This method allows for the access of a broad range of azoarenes with various electron-rich or electron-deficient aryl groups, demonstrating excellent functional-group tolerance. d-nb.info
Regioselective Ortho-Lithiation Followed by Coupling with Aryldiazonium Salts
A straightforward and versatile synthetic methodology for azobenzenes involves regioselective ortho-lithiation of aromatic substrates, followed by a coupling reaction with aryldiazonium salts. umich.eduumich.edunih.govacs.orgresearchgate.net This method enables the rapid synthesis of a wide variety of novel azobenzene derivatives, including both symmetric and unsymmetric compounds, often with good to excellent isolated yields (e.g., up to 92%). umich.eduumich.edu The process typically involves lithiating an aromatic precursor at an ortho position, which then reacts with an aryldiazonium salt. umich.eduumich.eduacs.org This strategy is particularly effective for preparing structurally diverse azobenzenes, including those with tetra-ortho-substituted patterns, which can be challenging to synthesize via classical routes due to steric hindrance. umich.eduumich.eduresearchgate.net The methodology is characterized by short reaction times (e.g., less than 3 hours) and relatively simple purification procedures. umich.eduumich.edu
Solid-Phase Synthesis of Azobenzene Derivatives
Solid-phase synthesis offers a distinct advantage for the production of azobenzene derivatives due to its streamlined process, which often requires minimal purification steps and facilitates rapid access to libraries of diverse compounds. acs.org This method is particularly beneficial for compounds where solution-phase purification strategies are not well-established. acs.org
A solid-phase approach has been developed for the synthesis of azobenzene and spiropyran derivatives, demonstrating a divergent synthesis process that eliminates the need for purification steps to obtain the desired product. acs.org Yields for this method generally range from 28% to 55% for azobenzene and spiropyran derivatives. acs.org For instance, specific azobenzene compounds (AZO 1 and AZO 2) synthesized via solid-phase methods achieved yields of 55% and 50%, respectively, which are comparable to solution-phase methods. acs.org However, yields can be influenced by factors such as reaction temperature (solid-phase syntheses typically occur at 40–60 °C, while solution syntheses may be at 90 °C) and steric hindrance from substituents. acs.org
Solid-phase synthesis has also been successfully applied to incorporate azobenzene amino acids into polypeptide sequences using standard 9-fluorenylmethoxycarbonyl methods. nih.govunimi.it This allows for the creation of polypeptides with photo-inducible conformational changes, enabling reversible alterations of the peptide backbone by switching the azobenzene moiety between its cis and trans configurations with light. nih.gov
Furthermore, azobenzene moieties can be introduced into oligonucleotides through solid-phase synthesis, as discussed in section 4.2.5. researchgate.netresearchgate.net
Synthesis of Non-Symmetric Azobenzene Derivatives
The preparation of non-symmetric azobenzene derivatives is particularly important due to their enhanced tunability and broader application potential in various fields, including functional materials and photopharmacology. researchgate.netnih.govrsc.org While synthetic methods for symmetrically substituted azobenzenes are well-established, the efficient synthesis of their non-symmetric counterparts remains a challenge. nih.govmdpi.com
Several key methodologies have been developed for the synthesis of non-symmetric azobenzenes:
Baeyer-Mills Reaction: This is a widely used method for accessing non-symmetric azobenzenes, based on the condensation of nitrosobenzene (B162901) derivatives with anilines. mdpi.comd-nb.info The reaction proceeds most effectively when electron-rich anilines are combined with electron-poor nitrosobenzenes. d-nb.info It can be performed as a one-pot synthesis, for example, in the presence of acetic acid at room temperature. txst.edu The Baeyer-Mills reaction has also been adapted to continuous flow setups, enabling the large-scale and efficient production of non-symmetric azobenzenes, with yields often exceeding 99% for electron-rich derivatives. d-nb.infochemrxiv.org This flow chemistry approach can also facilitate the in situ generation of potentially unstable nitrosobenzene intermediates, minimizing health risks and offering a modular synthesis route. chemrxiv.org
Palladium-Catalyzed Cross-Coupling Reactions: A general strategy for synthesizing non-symmetric azobenzene derivatives involves palladium-catalyzed C(sp²)-N(sp²) cross-coupling reactions. researchgate.netnih.gov This method utilizes N-aryl-N'-silyldiazenes as diazenyl anion equivalents, which are selectively coupled with various (hetero)aryl bromides, typically yielding high product percentages. nih.gov This approach is notable for its excellent functional group tolerance on both aryl rings and does not require an excess of either coupling partner. nih.gov For example, a series of asymmetrical azobenzene derivatives were synthesized via palladium-catalyzed C-N coupling reactions between N-aryl-N'-silyl diazenes and aryl halides, with optimal reaction conditions involving (dppf)PdCl₂ (2 mol %), Cs₂CO₃ (1.3 mmol) in toluene (B28343) at 60 °C for 15 hours. researchgate.net
Buchwald–Hartwig Amination Reaction: A one-step approach to synthesize non-symmetric azoarenes involves the Buchwald–Hartwig amination reaction of (pseudo)haloaromatics with arylhydrazines, conducted in the presence of atmospheric oxygen. acs.org This protocol offers high yields, up to 85%, and is compatible with a wide range of substituents, making it highly adaptable. acs.org
Synthesis from Non-Aromatic Compounds: An innovative strategy enables the synthesis of diverse azobenzenes, including unsymmetrical ones, from non-aromatic precursors such as cyclohexanones and hydrazine. acs.orgchemrxiv.org This method employs an Au–Pd alloy nanoparticle catalyst (e.g., Au₇₁–Pd₂₉/Al₂O₃) in the presence of a hydrogen acceptor like nitrobenzene (B124822). acs.orgchemrxiv.org This approach is advantageous because substituents on cyclohexanones can be regioselectively installed using established reactions, overcoming limitations associated with ortho/meta/para-orientation in aromatic compounds. acs.org
Incorporation of Azobenzene Moieties into Oligonucleotides and Polymeric Scaffolds
The integration of azobenzene moieties into oligonucleotides and polymeric scaffolds allows for the creation of materials and biomolecules with light-responsive properties, enabling precise control over their function and behavior.
Incorporation into Oligonucleotides: Azobenzene derivatives are widely used as photo-responsive molecules due to their ready availability and chemical stability. glenresearch.comglenresearch.com Their ability to reversibly photo-isomerize between a planar trans form (obtained by irradiation at wavelengths > 400 nm) and a non-planar cis form (obtained by irradiation at 300-400 nm) makes them ideal for photo-regulation. glenresearch.comglenresearch.com
The incorporation of azobenzene into oligonucleotides typically involves the synthesis of azobenzene derivative phosphoramidites. researchgate.netnih.gov These phosphoramidite (B1245037) monomers, for example, synthesized from D-threoninol or via reduction of nitrophenyl alcohols, are compatible with automated solid-phase oligonucleotide synthesis. researchgate.netresearchgate.netnih.govspringernature.comnih.govglenresearch.comtandfonline.com This allows for the introduction of azobenzene moieties at any desired position within an oligodeoxyribonucleotide (DNA) sequence. biosyn.comspringernature.comglenresearch.com
The presence of azobenzene in oligonucleotides enables the photo-regulation of DNA functions, such as hybridization and transcription. biosyn.comglenresearch.comglenresearch.comspringernature.comnih.gov For instance, azobenzene-tethered DNA can reversibly control the formation and dissociation of a DNA duplex. When the azobenzene is in its trans-form, a stable duplex is formed. Upon UV-light irradiation (300 nm < λ < 400 nm), the trans-azobenzene isomerizes to its cis-form, leading to the dissociation of the duplex into two strands. The duplex can be reformed by photo-induced cis–trans isomerization (λ > 400 nm). springernature.comnih.gov This reversible regulation can be repeated multiple times without degrading the DNA or the azobenzene moiety. springernature.comnih.gov Similarly, the introduction of azobenzenes into specific positions of the T7 promoter can efficiently and reversibly photo-regulate transcription by T7-RNA polymerase, controlling DNA-protein interactions. glenresearch.comglenresearch.comspringernature.com
Incorporation into Polymeric Scaffolds: Azobenzene groups are incorporated into polymers to create photoresponsive materials, often referred to as azopolymers. rsc.orgfudan.edu.cnmdpi.comresearchgate.net These polymers can have azobenzene moieties in their side chains or integrated into the polymer backbone. rsc.orgfudan.edu.cnmdpi.comidu.ac.idmpg.de
Various polymerization methods are employed for this purpose:
Michael Addition Polymerization: This strategy has been used to obtain reactive azobenzene-containing main-chain liquid crystalline polymers (LCPs) by designing acrylate-type azo monomers with flexible spacers and amino end-groups, followed by their Michael addition polymerization under mild conditions. acs.org
Thiol-Ene Reactions: A one-pot synthesis method based on two-step sequential thiol-ene reactions allows for the facile preparation of azobenzene-interconnected photoresponsive polymers. rsc.org
Radical Polymerization: Azobenzene-containing monomers can be polymerized (e.g., into polymethacrylate (B1205211) backbones) to yield azopolymers that exhibit light-switching properties in polymer films. mpg.de
The photoisomerization of azobenzene within these polymeric scaffolds induces conformational changes that can lead to macroscopic alterations in the material's properties. fudan.edu.cnmdpi.comresearchgate.net These changes can manifest as photoinduced motions, including reversible photo-orientation of chromophores, amplification effects, and even photomechanical responses like bending or actuation. fudan.edu.cnresearchgate.net The design of the polymer structure, including the type of linker and the position of the azobenzene unit (side chain vs. main chain), significantly influences the efficiency of photoisomerization and the resulting material deformation. fudan.edu.cn Such azobenzene-containing polymers find applications in smart materials, including photosensitive layer-by-layer films, microcapsules, and actuators, with potential uses in drug delivery and information storage. fudan.edu.cnmdpi.commpg.dersc.org
Advanced Characterization Techniques for Azobenzene C12h10n2 Systems
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for elucidating the electronic transitions, vibrational modes, and precise atomic arrangements of azobenzene (B91143) isomers. Each method offers unique insights into the molecule's behavior, collectively providing a complete picture of its photochromic system.
Advanced UV-Visible Spectroscopy for Photochromic Analysis
UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for studying the photochromism of azobenzene. The distinct electronic structures of the trans and cis isomers give rise to characteristic absorption spectra, allowing for their quantification and the kinetic analysis of the isomerization process.
The ground-state UV-Vis absorption spectrum of trans-azobenzene typically displays a strong absorption band in the near-UV region and a much weaker band in the visible region. au.dk The intense band corresponds to the π → π* electronic transition, while the weak, symmetry-forbidden band is attributed to the n → π* transition. au.dk Upon photoisomerization to the cis form, induced by irradiation with UV light (typically 320–350 nm), the absorption spectrum changes dramatically. au.dk The π → π* band of the cis isomer decreases in intensity and shifts to a shorter wavelength (a hypsochromic shift), while the n → π* transition becomes more allowed and thus more intense. au.dk The reverse cis-to-trans isomerization can be triggered by irradiation with visible light (typically 400–450 nm) or by thermal relaxation. au.dk
Advanced time-resolved UV-Vis spectroscopy techniques, such as femtosecond transient absorption spectroscopy, are employed to study the ultrafast dynamics of the photoisomerization process. aps.orguni-graz.at These methods allow researchers to monitor the decay of excited states and the formation of intermediates on picosecond and even femtosecond timescales. aps.orguni-graz.at For instance, studies have identified short-lived transient absorptions following UV photolysis, which are attributed to the S2(ππ*) excited state of trans-azobenzene, with lifetimes on the order of 1 picosecond. aps.org Kinetic studies also monitor the change in absorbance at a fixed wavelength over time to determine the rates of both photochemical and thermal isomerization, providing insights into the stability of the cis isomer and the efficiency of the photoswitching process. aps.org
| Isomer | Transition | Typical Wavelength (λmax) | Molar Extinction Coefficient (ε) |
|---|---|---|---|
| trans-Azobenzene | π → π | ~320 nm | Strong (~20,000–30,000 M⁻¹cm⁻¹) au.dk |
| n → π | ~440 nm | Weak (~400 M⁻¹cm⁻¹) au.dk | |
| cis-Azobenzene | π → π | ~250 nm | Moderate (~7,000–10,000 M⁻¹cm⁻¹) au.dk |
| n → π | ~430 nm | Moderate (~1,500 M⁻¹cm⁻¹) |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. Since the molecular symmetry and bond strengths differ between the trans and cis isomers of azobenzene, their vibrational spectra exhibit distinct fingerprints, which are invaluable for structural analysis.
The trans isomer, possessing C2h symmetry, and the cis isomer, with C2 symmetry, have different selection rules for IR and Raman activity. researchgate.net Key vibrational modes used for distinguishing the isomers include the N=N stretching, C-N stretching, and various phenyl ring deformations. Resonance Raman spectroscopy, where the excitation wavelength is tuned to an electronic absorption band, can selectively enhance the intensities of vibrational modes coupled to that electronic transition, providing detailed information about the initial excited-state dynamics. proquest.com
Studies have identified several characteristic bands for each isomer. For trans-azobenzene, prominent Raman bands are observed around 1440 cm⁻¹ (N=N stretch), 1143 cm⁻¹ (C-N stretch), and skeletal stretching and bending modes. proquest.com In contrast, the Raman spectrum of cis-azobenzene is dominated by torsional motions, with intense lines at lower frequencies such as 275, 542, and 594 cm⁻¹. proquest.com The N=N stretch in the cis isomer appears at a higher frequency, around 1512 cm⁻¹. proquest.com
Surface-Enhanced Raman Spectroscopy (SERS) is a powerful extension of this technique, enabling the study of azobenzene molecules adsorbed on nanostructured metal surfaces. aps.orgaps.org SERS provides significant signal enhancement, allowing for the detection and characterization of reversible photoswitching within self-assembled monolayers with high sensitivity. aps.orgaps.org
| Vibrational Mode | trans-Azobenzene Raman Frequency (cm⁻¹) | cis-Azobenzene Raman Frequency (cm⁻¹) |
|---|---|---|
| N=N Stretch | ~1440, 1472 proquest.com | ~1512 proquest.com |
| C-N Stretch | ~1143 proquest.com | ~1134 proquest.com |
| Phenyl Ring Modes | ~1000, 1183, 1492 proquest.com | ~621, 778 proquest.com |
| Torsional Motions | Weak | ~275, 542, 594 proquest.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of molecules in solution. For azobenzene systems, ¹H and ¹³C NMR are routinely used to distinguish between the trans and cis isomers and to characterize their molecular structure.
The geometric differences between the two isomers lead to distinct chemical environments for the nuclei, resulting in different chemical shifts in their NMR spectra. A key diagnostic feature in the ¹H NMR spectrum is the chemical shift of the protons on the phenyl rings, particularly those in the ortho positions relative to the azo group. aps.org Due to the anisotropic effect of the π cloud of the adjacent aromatic ring in the non-planar cis isomer, the ortho protons are significantly shielded and appear at a higher field (lower ppm value) compared to the corresponding protons in the nearly planar trans isomer. nih.gov This upfield shift can be as large as 1.0 ppm or more, providing an unambiguous signature for the cis configuration. aps.org
The other aromatic protons and carbon nuclei also exhibit shifts, although typically less pronounced. By integrating the signals corresponding to each isomer, NMR can be used to determine the composition of a mixture at the photostationary state or during thermal relaxation. proquest.com Advanced NMR techniques, such as ¹⁵N NMR on isotopically labeled samples, provide even more precise information about the electronic structure of the N=N bond and the proton-nitrogen J-couplings for each isomer. aps.org
| Proton Position | Typical ¹H Chemical Shift (δ) for trans-Isomer | Typical ¹H Chemical Shift (δ) for cis-Isomer | Typical Chemical Shift Difference (Δδ = δcis - δtrans) |
|---|---|---|---|
| Ortho to -N=N- | More deshielded (higher ppm) | More shielded (lower ppm) | -1.0 to -1.2 ppm aps.org |
| Meta to -N=N- | Varies | Slightly shielded | Smaller negative value |
| Para to -N=N- | Varies | Slightly shielded | Smaller negative value |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides definitive, high-resolution information about the three-dimensional structure of molecules in the solid state. This technique has been crucial in establishing the precise molecular geometries and packing arrangements of both trans- and cis-azobenzene.
Crystallographic studies have confirmed that the thermodynamically stable trans isomer adopts a nearly planar conformation. aps.orgacs.org The two phenyl rings are anti-periplanar with respect to the central C-N=N-C bond, resulting in a C-N=N-C dihedral angle close to 180°. oxinst.com In contrast, the metastable cis isomer has a distinctly nonplanar, twisted structure. aps.orgoxinst.com This bent shape arises from steric hindrance between the phenyl rings, forcing them out of the plane of the azo bond. aps.org
The precise bond lengths and angles determined by X-ray diffraction are critical for theoretical modeling and for understanding the steric and electronic consequences of isomerization. For example, the N=N double bond is slightly longer in the cis isomer compared to the trans isomer. aps.org The crystal packing reveals how molecules interact in the solid state through intermolecular forces, which can significantly influence the photo-switching behavior. The study of polymorphism, where a compound crystallizes in multiple forms, is also important, as different packing arrangements can lead to distinct photomechanical or optical properties. researchgate.net
| Structural Parameter | trans-Azobenzene | cis-Azobenzene |
|---|---|---|
| Molecular Geometry | Nearly planar aps.orgacs.org | Nonplanar, twisted aps.orgoxinst.com |
| N=N Bond Length | ~1.24 Å | ~1.25 Å aps.org |
| C-N Bond Length | ~1.41 Å aps.org | ~1.45 Å |
| C-N=N Bond Angle | ~114° | ~122° oxinst.com |
| C-N=N-C Dihedral Angle | ~180° oxinst.com | ~8° oxinst.com |
Microscopic and Imaging Techniques for Nanoscale Structures
While spectroscopy provides ensemble-averaged information, microscopic techniques offer the ability to visualize and manipulate individual molecules, providing unparalleled insight into their behavior on surfaces.
Scanning Tunneling Microscopy (STM) for Surface Adsorption and Manipulation
Scanning Tunneling Microscopy (STM) is a powerful surface science technique that can image conductive surfaces with atomic resolution. uni-graz.at It has been extensively used to study the adsorption, self-assembly, and isomerization of azobenzene molecules on various substrates, most commonly Au(111). aps.orgresearchgate.net
STM imaging can resolve the intramolecular structure of adsorbed azobenzene molecules, allowing for the direct visualization of both trans and cis isomers. researchgate.netresearchgate.net The planar trans isomer typically appears as an elongated, two-lobed feature, while the three-dimensional cis isomer often presents as a brighter, more compact protrusion in STM images, where one phenyl ring is tilted away from the surface. uni-graz.at
Beyond imaging, the STM tip can be used to manipulate individual molecules. aps.org This can involve laterally moving molecules across the surface to construct specific patterns or inducing the trans-cis isomerization. aps.org The switching can be triggered by the inelastic tunneling of electrons from the STM tip or by the strong electric field present in the tunnel junction. uni-graz.at By applying voltage pulses, researchers can reversibly switch a single azobenzene molecule between its two isomeric states and monitor the process in real-time. uni-graz.ataps.org These studies are crucial for understanding the fundamental mechanisms of isomerization on a surface and for developing single-molecule devices. The self-assembly of azobenzene into ordered monolayers on surfaces can also be studied, revealing how intermolecular interactions and molecule-substrate interactions influence the resulting nanostructures. aps.org
| STM Observation/Manipulation | Description |
|---|---|
| Imaging of Isomers | trans isomer appears as a flat, two-lobed structure. cis isomer appears as a brighter, more compact, three-dimensional feature. uni-graz.atresearchgate.net |
| Surface Self-Assembly | Azobenzene forms various ordered structures on Au(111), with commensurability depending on surface coverage. aps.org |
| Lateral Manipulation | The STM tip can be used to slide single molecules between stable sites on the surface to create molecular chains. aps.org |
| Isomerization Induction | Applying voltage pulses from the STM tip can reversibly switch individual molecules between trans and cis states. uni-graz.ataps.org |
| Switching Mechanism | Isomerization can be induced by inelastic electron tunneling or by the local electric field of the STM tip. uni-graz.at |
Transmission Electron Microscopy (TEM) for Material Morphology
Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology of azobenzene-containing materials at the nanoscale. nih.govyoutube.com By transmitting a beam of electrons through an ultra-thin specimen, TEM can reveal detailed information about the material's shape, size, structure, and the arrangement of its constituent parts. youtube.com This is particularly crucial for systems where the photoswitchable properties of azobenzene are exploited within a larger nanostructured material, such as nanoparticles, polymers, or mesoporous frameworks. nih.govresearchgate.netmdpi.com
In the study of azobenzene-functionalized materials, TEM provides direct evidence of the assembled structures. For instance, when azobenzene linkers are incorporated into periodic mesoporous organosilica nanoparticles, TEM images can confirm the presence of well-ordered arrangements of pores with hexagonal symmetry. researchgate.net This allows researchers to verify that the integrity of the nanoscale architecture is maintained after the inclusion of the azobenzene moieties.
Advanced TEM methodologies, such as Scanning Transmission Electron Microscopy (STEM) combined with analytical techniques like Electron Energy Loss Spectroscopy (EELS) and Energy Dispersive X-ray Spectroscopy (EDX), offer further insights. These methods can be used for elemental mapping, confirming the chemical composition and the homogeneous distribution of the azobenzene precursor within the material's framework by mapping the locations of elements like carbon, nitrogen, oxygen, and silicon. researchgate.net The primary role of TEM in this context is to provide a static, high-resolution image of the material's morphology, which can be correlated with its photoswitching performance. nih.govyoutube.com
| Technique | Information Obtained | Application to Azobenzene Systems |
| TEM | Provides high-resolution, two-dimensional images of internal structure. | Visualization of pore structure in azobenzene-containing mesoporous materials; determination of nanoparticle size and shape. researchgate.net |
| STEM | Produces high-resolution maps of elemental composition. | Used with EELS and EDX to map the distribution of azobenzene linkers within a silica framework by identifying carbon and nitrogen. researchgate.net |
| Cryo-TEM | Images samples in a vitrified, near-native state, ideal for soft matter. | Recommended for studying self-assembled azobenzene systems like vesicles or gels to avoid artifacts from drying or staining. nih.gov |
Dynamic and In-Situ Characterization Approaches
Time-Resolved Spectroscopy for Isomerization Kinetics
Time-resolved spectroscopy is an indispensable tool for investigating the kinetics of azobenzene's photoisomerization, a process that can occur on timescales ranging from femtoseconds to hours. oup.comacs.org These techniques monitor the changes in the absorption or emission of a sample immediately following excitation by a pulse of light, allowing for the direct observation of the transient species and intermediate states involved in the trans-to-cis and cis-to-trans switching.
Femtosecond and picosecond time-resolved absorption spectroscopy has been employed to elucidate the ultrafast dynamics following photoexcitation. oup.comacs.org Studies on trans-azobenzene have shown that immediately after excitation to the S₂(ππ*) state, a very broad transient absorption appears which decays rapidly, typically within 0.5 to 1.2 picoseconds. oup.comacs.org This is followed by the appearance of a transient absorption from the S₁ state, clarifying that the isomerization process primarily occurs from the S₁ excited state. oup.com The lifetime of these excited states is sensitive to the solvent environment. acs.org
For slower isomerization processes, such as thermal back-relaxation from cis to trans, time-resolved UV-Vis spectroscopy over longer timescales (milliseconds to hours) is used. aip.orged.govacs.org By monitoring the change in absorbance at a wavelength characteristic of one of the isomers, the rate constants and activation parameters for the isomerization can be determined. aip.orged.gov For example, the thermal relaxation of an azobenzene-containing surfactant was found to have a decay time of approximately 40 hours at 20°C, with an activation energy of 79 kJ/mol. aip.org
Table: Kinetic Data for Azobenzene Isomerization from Time-Resolved Spectroscopy
| System | Technique | Process | Lifetime/Rate | Key Finding |
|---|---|---|---|---|
| trans-Azobenzene in hexane | Femtosecond Time-Resolved Absorption Spectroscopy | S₂ State Decay | 0.9 ± 0.2 ps acs.org | Observation of the ultrafast relaxation from the initially excited state. |
| trans-Azobenzene in hexane | Femtosecond Time-Resolved Absorption Spectroscopy | S₁/Intermediate State Decay | 13 ± 1 ps acs.org | Represents the internal conversion from an intermediate excited state back to the ground state. |
In-Operando Characterization of Photoswitchable Materials
In-operando characterization involves monitoring a material's properties and behavior under actual operating conditions. For photoswitchable azobenzene materials, this means studying the system while it is being actively irradiated and performing its intended function, such as changing its mechanical properties, controlling adhesion, or altering molecular transport. rsc.orgtue.nlnih.gov This approach provides crucial insights into the direct correlation between the molecular-level isomerization and the macroscopic material response.
A key example of in-operando characterization is the use of rheology coupled with simultaneous light illumination to study azobenzene-decorated polymers. tue.nl This setup allows researchers to measure changes in the material's storage and loss moduli (G' and G''), which define its viscoelastic properties, in real-time as the azobenzene units are switched. Such experiments have demonstrated a light-controlled liquid-to-solid transition in polysiloxanes functionalized with azobenzene, where UV light induces a significant increase in material stiffness by forming supramolecular cross-links. tue.nl This technique reveals the interplay between the efficiency of the photoswitch and the resulting change in bulk mechanical behavior. tue.nl
Another in-operando approach involves measuring the functional properties of materials embedded in devices or complex structures. For instance, the photoswitching of azobenzene linkers within Metal-Organic Frameworks (MOFs) has been studied by performing molecular uptake experiments while irradiating the material with UV or visible light. rsc.org These experiments can determine how the trans-cis isomerization alters the porosity and guest accessibility of the MOF in real time. Similarly, the adhesive strength of azobenzene-containing materials can be measured during light exposure to quantify the reversible solid-to-liquid transitions that control adhesion. nih.gov These in-operando studies are vital for understanding and optimizing the performance of dynamic, photoswitchable materials for practical applications. researchgate.net
Applications of Photoswitchable Azobenzene C12h10n2 in Advanced Materials and Systems
Molecular Switches and Actuators
Azobenzene (B91143) compounds are highly sought after as light-triggered molecular switches and are extensively utilized in the development of molecular machines and actuators. researchgate.netresearchgate.netresearchgate.net The key to their actuating properties lies in the significant change in molecular geometry and dipole moment that occurs during isomerization, transitioning from a planar trans configuration with a near-zero dipole moment to a non-planar cis form with a dipole moment of approximately 3.0 D. researchgate.netnih.gov
Photoswitchable molecules like azobenzene are integral to the design of stimuli-responsive molecular systems and light-powered molecular machines. acs.org Azobenzene derivatives have been extensively investigated for constructing light-responsive molecular shuttles, which are a class of molecular machines designed to perform controlled linear motion. frontiersin.org
A prominent example of their implementation is in rotaxanes, where azobenzene units function as photo-gates to modulate the shuttling behavior of macrocyclic components. frontiersin.org The precise control over the photoinduced conversion of azobenzene can be further influenced by its confinement within crowded molecular environments. acs.org Researchers are also exploring molecular engineering strategies, such as attaching tert-butyl "legs" to the azobenzene scaffold, to enhance surface photomechanical activity and enable reversible single-molecule photoisomerization on metal surfaces. arxiv.org The ultimate goal of these light-driven molecular machines is to convert light energy into mechanical work through precisely controlled intramolecular or intermolecular motions. pku.edu.cn The E/Z isomerization of azobenzene can be harnessed to induce specific mechanical actions, such as molecular scissoring motions or the controlled modulation of dihedral angles in linked molecular systems. nih.gov
Azobenzene's light-induced isomerization allows for the dynamic change in orientation of azobenzene molecules within films. researchgate.net This property is exploited in the development of photoactuating films and coatings that can respond to light stimuli. For instance, photoresponsive substrates coated with azobenzene dissolved in silicone resin have demonstrated LED-enhanced fluidic actuation, enabling the controlled movement of liquid droplets. researchgate.net
Furthermore, surface-immobilized azobenzenes can induce non-mechanical motion of liquid droplets by altering their contact angles and the surface free energy through photoisomerization. researchgate.net This phenomenon holds promise for applications in lab-on-a-chip technologies. researchgate.net Novel thin films incorporating azobenzene derivatives anchored to nanoparticles, such as cerium oxide (CeO2) nanoparticles, are being developed for photoswitching applications and for the multisource storage of solar energy. nih.gov The integration of molecular photoswitches like azobenzene into various soft materials provides a versatile strategy for creating a wide range of photoresponsive systems. researchgate.net These materials can exhibit photo-induced changes in properties such as wettability, membrane dimensions, permeability, and even electric conductivity. nih.gov
Optoelectronic and Data Storage Technologies
Azobenzene compounds and their derivatives are of significant industrial interest due to their utility as components in erasable holographic data and image storage devices, as well as in materials with photomodulable properties. researchgate.net Their efficient and reversible photoisomerization makes them promising candidates for a variety of optical and optoelectronic applications, including optical data storage, nonlinear optical devices, and general photo-switching materials. researchgate.net
Azobenzene-containing polymers have garnered considerable attention for their potential in volume holographic data storage applications, owing to their suitable properties for this purpose. rsc.org Holographic data storage operates by recording pages of information as optical interference patterns within a photosensitive material. laserfocusworld.comlaserfocusworld.com Azobenzene's photochromic behavior facilitates the writing and erasing of these holographic gratings. researchgate.net While some systems allow for the erasure of stored holograms during normal readout, it is also noted that thermal excitation can lead to their gradual erasure in the dark. laserfocusworld.com In certain electro-optic crystalline materials, holograms are stored as variations in refractive index, which can be written using lower energy light and subsequently erased with higher energy UV light, thereby enabling rewritable media. microsoft.com
Azobenzene is incorporated into photoresponsive materials, such as hybrid systems like MoS2-azobenzene, to create tunable optoelectronic devices. The reversible trans-cis isomerization of azobenzene-based dyes directly impacts their optical and electronic properties, which is crucial for their function in electronic devices. dntb.gov.uanih.gov The ability of azobenzene to switch properties such as electric resistance and conductivity makes it highly suitable for various optoelectronic applications. nih.gov Molecular switches, including azobenzenes, are recognized for their high applicability as active elements for data elaboration, storage, and communication in a range of devices, including optical systems for opto-electronics and multicolor displays. beilstein-journals.org
Azobenzene-based dyes have been specifically designed as photochromic dyes for integration into Dye-Sensitized Solar Cells (DSSCs). dntb.gov.uanih.govsemanticscholar.org Extensive research has focused on understanding the effect of the trans-cis isomerization of these azobenzene-based dyes on their optical and electronic properties within the context of DSSC performance. dntb.gov.uanih.gov The conformational changes induced by the azobenzene bridge can lead to distinct absorption spectra and light-harvesting properties, thereby opening new avenues for the development of chromic DSSCs. dntb.gov.uanih.gov
For example, azobenzenecarboxylic acid has been effectively utilized as a co-adsorbent in DSSCs. This integration has resulted in improved solar cell efficiency, primarily attributed to a reduction in dye aggregation, enhanced electron injection into the semiconductor, and an increase in the open-circuit voltage (Voc). nih.gov The inherent ability of the azo group to undergo geometrical changes in response to external stimuli like light and heat is a key factor in its relevance for DSSC applications. nih.gov Computational investigations play a significant role in the rapid screening and optimization of azobenzene-based dyes for their use in photochromic DSSCs. dntb.gov.uasemanticscholar.org
Responsive Biomaterials and Chemical Biology Tools
The inherent photoswitchable nature of azobenzene renders it highly valuable in the design and fabrication of responsive biomaterials and as a tool for chemical biology, enabling light-controlled manipulation of various systems.
Fabrication of Photoresponsive Polymers and Hydrogels
Azobenzene (C12H10N2) has been effectively integrated into polymer matrices, particularly hydrogels, to impart photoresponsive properties frontiersin.orgpreprints.org. By introducing azobenzene via polymerization, a controllable unit is incorporated into the hydrogel structure frontiersin.org. This immobilization of azobenzene units within a polymer network is crucial as it helps to overcome challenges such as uncontrollable recovery and light fatigue often associated with free azobenzene molecules frontiersin.org.
Researchers have synthesized various crosslinkable azobenzene molecules, including azobenzene crosslinkers and azobenzene monomers, which serve as functional building blocks for these materials frontiersin.org. This has led to the creation of both azobenzene copolymerized hydrogels and azobenzene crosslinked hydrogels frontiersin.org. These engineered hydrogels demonstrate reversible, stable, and precisely controllable photoresponsive behavior, which can be monitored through techniques like UV spectroscopy frontiersin.org. The concentration and type of azobenzene unit incorporated can significantly influence the fundamental properties of the hydrogels, such as their gelation time and swelling ratio frontiersin.org. Beyond basic hydrogels, azobenzene-based photoresponsive hydrogels are being explored for their potential in smart materials, including light-controlled adhesives, where they exhibit efficient trans-to-cis photoisomerization upon UV light exposure, enabling reversible adhesion properties preprints.orgrsc.org. The photoisomerization-induced changes in azobenzene's size, conformation, and dipole moment are effectively transferred to the larger polymer system, leading to macroscopic changes in the material researchgate.net.
Photoswitchable Probes for Molecular Detection and Biological Imaging
Azobenzene (this compound) plays a significant role in the development of photoswitchable probes for advanced molecular detection and biological imaging applications mdpi.com. These probes leverage the reversible structural and electronic alterations of azobenzene upon light exposure, allowing them to function as "on" and "off" switches at specific wavelengths, thereby enabling highly sensitive and selective detection of target analytes mdpi.com.
Current research in this area primarily focuses on several key strategies:
Integration with Target Recognition Groups: Azobenzene is combined with specific target recognition moieties. The light-induced configurational changes of azobenzene then directly influence the probe's binding affinity to the target, facilitating controlled recognition and detection mdpi.com.
Connection with Fluorescent Molecules: Azobenzene can be linked to classical fluorescent molecules, such as rhodamine, to create dual-functional probes. The different azobenzene configurations alter its binding affinity to specific targets, predominantly metal ions, thereby modulating the fluorescent response mdpi.com.
Fluorescence Quenching: The non-emissive and photostable nature of azobenzene makes it an effective fluorescence quencher in Förster Resonance Energy Transfer (FRET) probes chemrxiv.orgnih.gov. This property is exploited in "azobenzene-caged" fluorophores, which act as valuable tools for detecting a wide range of reactive (bio)analytes by switching their fluorescence "on" or "off" nih.gov.
Furthermore, azobenzene photoswitches have been shown to significantly enhance the performance of fluorophores, leading to unprecedented temporal and spatial resolution in fluorescence microscopy uni-muenchen.de. In the realm of imaging, merging azobenzene switches with cyanine (B1664457) dyes has resulted in the creation of novel optoacoustic imaging agents that demonstrate substantial improvements in signal longevity and loudness chemrxiv.org.
Light-Controlled Regulation of Biological Systems (e.g., Proteins, Peptides)
The ability of azobenzene (this compound) to undergo light-induced conformational changes has made it a powerful tool for the precise, light-controlled regulation of biological systems, particularly proteins and peptides uns.ac.rs. This control is typically achieved through the chemical modification of expressed proteins or synthesized peptides and protein fragments by incorporating azobenzene compounds uns.ac.rs.
Key applications and findings include:
Modulation of Protein and Peptide Function: Optical control over protein and peptide function has been realized by the site-specific integration of photoswitchable azobenzene groups nih.gov. The conformational shift of azobenzene can be utilized to regulate the binding of drug molecules and has been successfully applied to control the activity of G-protein coupled receptors cardiff.ac.uk.
Biocompatibility and In Vivo Applications: Studies have demonstrated the feasibility of incorporating azobenzene-modified peptides into living systems, such as zebrafish. These investigations also consider factors like toxicity profiles, resistance to reducing biological environments, and cell permeability, paving the way for in vivo applications uns.ac.rs.
Probing Allosteric Signaling: The design of photoswitchable allosteric proteins incorporating azobenzene has enabled detailed investigations into the speed and mechanisms of allosteric signaling within single protein domains uns.ac.rs.
Deep Tissue Modulation: Azobenzene photoswitches offer the potential for precise deep tissue modulation of biological processes, expanding their utility in therapeutic and diagnostic contexts uni-muenchen.de.
Specific Examples: Carbonic anhydrase azobenzene photoswitches (CAP-1 and CAP-5) have been developed to inhibit protein activity in their trans form. These probes allow for visible light-mediated bidirectional control over carbonic anhydrase in isolated proteins, intact live cells, and in vivo during zebrafish embryo development cam.ac.uk.
Advanced Manufacturing and Fabrication Techniques
The photoswitchable properties of azobenzene (this compound) are also being leveraged in advanced manufacturing and fabrication techniques, offering novel approaches to material creation.
Photoswitchable Photoinitiators for Volumetric 3D Printing (e.g., Xolography)
Azobenzene-based photoswitchable photoinitiators are central to innovative volumetric 3D printing techniques, most notably Xolography voxelmatters.comfabbaloo.comengineering.comvesps2021.netd-nb.info. Xolography is a dual-color additive manufacturing method that enables the precise induction of local polymerization within a confined volume of monomer resin through the intersection of two light beams of different wavelengths voxelmatters.comfabbaloo.comengineering.comvesps2021.netd-nb.info.
The mechanism relies on specialized photoswitchable photoinitiators, often referred to as dual-color photoinitiators (DCPs) engineering.comvesps2021.netd-nb.info. In this process:
A first light source (e.g., UV or blue light) is used to activate the photoinitiator, switching it from an initial dormant state to a latent, reactive state vesps2021.netd-nb.info.
Subsequently, a second light source, typically a visible light projector, is applied orthogonally. Polymerization is initiated only at the precise intersection point where both wavelengths of light converge and interact with the activated photoinitiator vesps2021.netd-nb.info.
This linear, two-photon process, combined with high-definition projection, allows for the rapid fabrication of homogeneous materials and complex, multi-component objects with high resolution, often without the need for support structures vesps2021.net. Xolography represents a significant advancement over traditional layer-by-layer 3D printing methods, such as stereolithography (SLA) and digital light processing (DLP), by mitigating issues like slow build rates and material inhomogeneities vesps2021.net. The "xube" is a commercial volumetric 3D printer that embodies the principles of xolography, demonstrating the practical application of azobenzene-derived photoswitchable photoinitiators in advanced manufacturing voxelmatters.comd-nb.info.
Compound Names and PubChem CIDs
Emerging Research Directions and Future Prospects for Azobenzene C12h10n2 Chemistry
Discovery and Characterization of Novel, High-Energy Isomers
The fundamental trans-cis isomerization of azobenzene (B91143) involves two primary isomers. However, ongoing research is delving into the discovery and characterization of novel, high-energy isomers beyond the conventional trans and cis forms. These metastable photoisomers hold significant potential for applications such as solar energy storage, where the stored energy can be released upon demand rsc.org. The Z isomer of azobenzene itself can store molecular strain energy, approximately 52.4 kJ mol⁻¹ rsc.org.
For instance, the development of photochemical phase-change materials (PCMs) incorporates azobenzene derivatives to store latent heat at or below ambient temperatures, with heat release triggered by light or heat rsc.org. Crystalline binary mixtures of azobenzene and 4-methoxyazobenzene (B97606) have been shown to form PCMs with working temperatures ranging from −58 °C to 31 °C, capable of storing and releasing up to 266 J g⁻¹ of latent heat energy rsc.org. While the E→Z photoisomerization of crystalline azobenzene is typically suppressed due to restricted conformational freedom, functionalization methods have enabled switching in the solid state rsc.org.
Further exploration into the energy landscape of azobenzene derivatives, often aided by computational methods like Density Functional Theory (DFT), aims to identify and stabilize new high-energy states. DFT calculations have been instrumental in understanding the structural and electronic properties of azobenzene and its derivatives, including the energy gain of the E-AB ranging from 43 to 63 kJ·mol⁻¹, with higher-level calculations predicting around 51 kJ·mol⁻¹ mdpi.com.
Integration of Azobenzene into Complex Supramolecular Architectures
The integration of azobenzene into complex supramolecular architectures represents a vibrant area of research, leveraging its photoisomerization to control the properties and functions of self-assembled systems. Azobenzene derivatives are widely employed in supramolecular chemistry, particularly in host-guest systems, where photoisomerization can modulate the binding and release of guest molecules researchgate.netnih.gov.
Examples of such integration include:
Photoresponsive Hydrogels: Cationic azobenzenes have been incorporated into sodium alginate to create photoresponsive supramolecular hydrogels (SMHGs). Upon irradiation with 365 nm UV light, these hydrogels undergo a trans-to-cis azobenzene isomerization, leading to the collapse of the hydrogel network and a gel-to-solution transition. The hydrogels revert to the gel state under daylight due to the cis-to-trans return mdpi.com. This reversible and controllable light-responsive behavior positions them as potential smart biomaterials mdpi.com.
Molecular Machines and Devices: The significant shape changes associated with azobenzene isomerization are exploited in the design of molecular machines, enabling large-amplitude motions and kinetic control over dynamic processes researchgate.net.
Porous Materials: Azobenzene has been integrated into (nano)porous materials, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), to control their properties researchgate.netmdpi.com. Dynamic supramolecular fluids containing azobenzene have been used to direct the formation of intricate MOF superstructures with unique morphologies, exhibiting emergent behaviors like chirality transformations and structural adaptations chemrxiv.org.
Polymer Systems: Noncovalent binding of azobenzenes to polymers allows for light-induced molecular-level motions to induce macroscopic effects, including photocontrol over molecular alignment and self-assembly of block copolymer nanostructures rsc.org. Supramolecular chirality has been widely introduced to polymers containing photoresponsive azobenzene groups, where the reversibility of photoisomerization allows for the control of supramolecular organization mdpi.com.
These supramolecular systems can exhibit responsiveness to multiple stimuli, including light, pH, salt concentration, and temperature, enabling their use in diverse applications such as drug delivery and biosensors acs.orgfrontiersin.org.
Development of Multi-Stimuli Responsive Azobenzene Systems
The development of azobenzene systems that respond to multiple external stimuli beyond light is a key area of innovation, enabling more sophisticated and versatile smart materials. These systems leverage the inherent photoresponsiveness of azobenzene and integrate it with other responsive elements to create materials with tunable properties.
Common stimuli integrated with azobenzene's photoisomerization include:
Temperature: Azobenzene-containing polymers can exhibit reversible crystal-to-liquid transitions in response to UV and visible light, as well as temperature. For instance, a photoresponsive azobenzene-based polymer demonstrated a reversible crystal-to-liquid transition driven by UV (375 nm) and green (530 nm) light, modulating interchain π-π interactions and resulting in a threefold change in thermal conductivity (from 0.35 W m⁻¹ K⁻¹ to 0.10 W m⁻¹ K⁻¹) pnas.org. Polymers with azobenzene end groups have also shown reversible light- and temperature-controlled phase transitions in water, with higher lower critical solution temperature (LCST) values observed after irradiation due to the higher polarity of cis-azobenzene acs.orgrsc.org.
pH: The photoisomerization of azobenzene can be coupled with pH changes to control material properties. For example, azobenzene-incorporating hydrogels can exhibit photoresponsive behavior that is also influenced by pH mdpi.com. A novel light/temperature/pH/CO2-quadruple responsive azobenzene functionalized homopolymer has been developed, demonstrating its responsiveness to these multiple stimuli rsc.org. Additionally, azobenzene-cyclodextrin host-guest interactions have been utilized to create multiple-responsive supramolecular vesicles that exhibit reversible assembly/disassembly regulated by UV/visible light and pH values rsc.org.
Redox Potential: Azobenzene derivatives can exhibit changes in their redox potential upon isomerization, making them suitable for redox-responsive systems idu.ac.idacs.org. While the trans and cis isomers of azobenzene often show similar redox potentials, specific cyclic azobenzene derivatives have demonstrated a difference in their reduction potentials between isomers acs.org.
Humidity and Force: Beyond traditional stimuli, recent research has explored azobenzene-containing biomaterials responsive to humidity and mechanical force, in addition to light. One such material, Alg-AZO, fabricated through electrostatic complexation of an azobenzene-containing surfactant with alginate, can undergo reversible isothermal phase transitions between liquid crystalline and isotropic liquid states under light or humidity stimuli at room temperature nih.gov.
These multi-stimuli responsive systems offer enhanced control and broader applicability in areas such as targeted drug delivery, sensors, and actuators mdpi.comacs.orgfrontiersin.orgnih.govnih.govresearchgate.net.
Advancements in Red-Light and Near-Infrared (NIR) Light Switchable Azobenzenes
A significant challenge and active research area in azobenzene chemistry is the development of systems that can be efficiently switched with red and Near-Infrared (NIR) light. Traditional azobenzenes primarily absorb in the UV or visible range, with UV light being potentially damaging to biological systems and having limited tissue penetration tuni.fipharmaceutical-journal.com. Red and NIR light, however, offer deeper tissue penetration and reduced photodamage, making them ideal for biomedical applications like photopharmacology and controlling biological processes in vivo tuni.fipharmaceutical-journal.comd-nb.infonih.govacs.org.
Key advancements in this area include:
Indirect Excitation via Photosensitizers: Researchers have developed approaches to switch azobenzenes with red or NIR light indirectly by introducing a second light-sensitive molecule, such as a porphyrin photosensitizer. This photosensitizer absorbs red or NIR light and then transfers energy to the azobenzene, leading to isomerization without direct azobenzene excitation tuni.fi. This energy transfer process can lead to cis-to-trans photoswitching tuni.fi.
Molecular Design Strategies:
Ortho-Substitution: Introducing substituents at all four ortho positions of the azobenzene core has been shown to lead to compounds with unusual properties, including unusually slow thermal relaxation rates and enhanced separation of n-π* absorption bands, which are beneficial for in vivo photoswitching nih.govacs.org.
Fluorination and Conjugation: Fluorinated azobenzenes conjugated with unsaturated substituents have demonstrated efficient E→Z photoisomerization with red light (e.g., PSS660nm >75% Z). This effect has been observed in more complex structures, including cyclic dipeptides, forming supramolecular materials that reversibly change viscosity upon red light irradiation under physiological conditions d-nb.infonih.govsemanticscholar.org.
Push-Pull Substituents: While introducing electron-donating or push-pull substituents at the para positions can red-shift the absorption, it often lowers the thermal barrier to interconversion, making it difficult to maintain a high fraction of the cis isomer nih.govacs.org.
Triplet Sensitization: Direct far-red triplet sensitized Z-to-E photoswitching of azobenzene derivatives has been achieved in condensed phases, utilizing sensitizers like zinc phthalocyanine (B1677752) (ZnPc) or Pd(II) meso-tetraphenyl tetrabenzoporphine (PdTPBP) to shift the action spectrum to 740 nm and 640 nm, respectively mdpi.comnih.govcsic.esresearchgate.net. This process can occur via endothermic triplet energy transfer nih.govcsic.esresearchgate.net.
Singlet Manifold Photoredox: A high-performance approach involves exploiting singlet manifold photoredox between azobenzenes and covalently attached auxiliary chromophores. This enables well-penetrating red/NIR light (630-740 nm) to perform 100% complete and photon-efficient Z→E photoisomerization. This method is biocompatible, tolerates molecular oxygen, and avoids the drawbacks of triplet photochemistry, allowing for reversible photopharmaceutical control in live cells chemrxiv.org.
Photocatalysis with Molecular Iodine: Molecular iodine can act as a photocatalyst to induce indirect cis-to-trans isomerization of azobenzene derivatives (e.g., 4,4′-dimethoxyazobenzene) with 770 nm NIR light. This process is robust and can withstand over 1000 cycles in ambient conditions, being dependent on molecular oxygen acs.orgresearchgate.net.
These advancements are crucial for expanding the utility of azobenzene in fields requiring precise and non-invasive control, such as photopharmacology and soft robotics tuni.fipharmaceutical-journal.com.
Synergistic Approaches Combining Computational Design and Experimental Synthesis
The synergistic combination of computational design and experimental synthesis is accelerating the discovery and optimization of azobenzene-based materials with tailored properties. Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), provide invaluable insights into the electronic structure, photoisomerization mechanisms, and spectroscopic properties of azobenzene and its derivatives mdpi.commdpi.comresearchgate.netnih.govrsc.orgacs.orgaip.orgarxiv.org.
Computational Design Contributions:
Prediction of Properties: DFT and TD-DFT calculations can predict various structural, electronic, and optical properties, including UV-Vis absorption spectra, bond lengths, and bond angles mdpi.commdpi.comresearchgate.netnih.govarxiv.org. These predictions can guide the synthesis of new azobenzene derivatives with desired characteristics, such as red-shifted absorption or altered thermal relaxation rates mdpi.comchemrxiv.org.
Mechanism Elucidation: Computational studies help elucidate the photoisomerization pathways (e.g., rotation vs. inversion mechanisms) and identify conical intersections between ground and excited states, which are crucial for understanding the efficiency and speed of switching researchgate.netaip.org.
Structure-Property Relationships: By systematically varying substituents and analyzing their effects computationally, researchers can establish clear structure-property relationships. For instance, theoretical investigations have explored the effect of different donor groups on the photophysical properties and photovoltaic performance of azobenzene-based dyes in dye-sensitized solar cells (DSSCs) mdpi.comnih.gov.
High-Throughput Screening: Theoretical calculations can be used for the rapid screening of promising dye candidates and their optimization, significantly reducing the time and resources required for experimental synthesis and characterization mdpi.comnih.gov.
Modeling Complex Systems: Computational approaches can simulate the behavior of azobenzene in complex environments, such as embedded within polymers or supramolecular assemblies, to understand how these interactions influence photochromic properties mdpi.comchemrxiv.org. For example, combining TD-DFT excited-state calculations with ab-initio Molecular Dynamics (MD) simulations allows for the computation of realistic UV-Vis spectra by accounting for the high structural flexibility of ortho-substituted azobenzenes chemrxiv.org.
Experimental Synthesis Validation: Experimental synthesis then validates these computational predictions, providing empirical data that refines theoretical models. This iterative process allows for the rational design of azobenzene derivatives with precisely tuned properties, such as specific absorption wavelengths, improved thermal stability of the cis isomer, and enhanced quantum yields for photoisomerization mdpi.comchemrxiv.org.
The synergy between computational and experimental approaches is particularly evident in the design of red-light and NIR-switchable azobenzenes, where precise control over electronic transitions is paramount chemrxiv.org. This integrated strategy is paving the way for the creation of next-generation azobenzene-based materials with unprecedented control over their light-responsive behavior.
Q & A
Q. How to evaluate the bioactivity of this compound derivatives using pharmacological assays?
- Methodological Answer : Perform dose-response curves (IC₅₀/EC₅₀) in cell-based assays (e.g., MTT for cytotoxicity). Include positive/negative controls (e.g., cisplatin for anticancer studies). Use molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases). Validate with SPR or ITC for binding thermodynamics .
Notes for Methodological Rigor
- Data Contradiction Analysis : When spectroscopic and crystallographic data conflict (e.g., unexpected tautomerism), conduct variable-temperature NMR or neutron diffraction to resolve dynamic effects .
- Experimental Design : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to research questions, ensuring alignment with crystallographic or synthetic gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
